molecular formula C13H18N2O6 B13778517 2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate CAS No. 68133-25-5

2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate

Cat. No.: B13778517
CAS No.: 68133-25-5
M. Wt: 298.29 g/mol
InChI Key: DYSWWFSUVZDAHO-UHFFFAOYSA-N
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Description

2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate is a chemical compound with a complex structure that includes methoxy, nitro, and alaninate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate typically involves the reaction of 2-methoxy-5-nitroaniline with beta-alanine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which is then further reacted with 2-methoxyethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted phenylalanine derivatives, and various other functionalized compounds .

Scientific Research Applications

2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The methoxy groups enhance its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-nitrophenyl)acetamide
  • N-(2-methoxy-5-nitrophenyl)-2-methylpropanamide
  • N-(2-methoxy-5-nitrophenyl)-2-(4-morpholinyl)acetamide

Uniqueness

2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and nitro groups provide a balance of reactivity and stability, making it suitable for various applications .

Properties

CAS No.

68133-25-5

Molecular Formula

C13H18N2O6

Molecular Weight

298.29 g/mol

IUPAC Name

2-methoxyethyl 3-(2-methoxy-5-nitroanilino)propanoate

InChI

InChI=1S/C13H18N2O6/c1-19-7-8-21-13(16)5-6-14-11-9-10(15(17)18)3-4-12(11)20-2/h3-4,9,14H,5-8H2,1-2H3

InChI Key

DYSWWFSUVZDAHO-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)CCNC1=C(C=CC(=C1)[N+](=O)[O-])OC

Origin of Product

United States

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